molecular formula C18H18FN5O B2360434 5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291843-07-6

5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2360434
CAS No.: 1291843-07-6
M. Wt: 339.374
InChI Key: SJENLIBEQQUQFZ-UHFFFAOYSA-N
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Description

5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a phenylpropyl moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the fluorophenyl and phenylpropyl groups. The final step involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives with different substituents. Examples include:

  • 5-((2-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((2-bromophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with a triazole core, which has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18FN5O
  • Molecular Weight : 339.374 g/mol
  • IUPAC Name : 5-(2-fluoroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide
  • CAS Number : 1291843-07-6

The mechanism of action of this compound involves its interaction with specific biological targets such as enzymes and receptors. The triazole ring may facilitate binding to these targets, leading to modulation of their activity. Research indicates that compounds with triazole structures often exhibit diverse biological effects, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The antiproliferative effects are often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism
HeLa0.75Tubulin polymerization inhibition
A5490.45Induction of apoptosis via intrinsic pathway
HT-290.53Cell cycle arrest at G2/M phase

These findings suggest that the compound may disrupt microtubule dynamics, a critical process for cell division .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains. The presence of the fluorophenyl group is thought to enhance lipophilicity, improving cellular uptake and efficacy against pathogens.

Case Studies

In a study examining the structure-activity relationship (SAR) of triazole derivatives, modifications on the phenyl ring were found to significantly impact biological activity. Compounds similar to this compound demonstrated enhanced potency when specific substituents were introduced .

Properties

CAS No.

1291843-07-6

Molecular Formula

C18H18FN5O

Molecular Weight

339.374

IUPAC Name

5-(2-fluoroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18FN5O/c19-14-10-4-5-11-15(14)21-17-16(22-24-23-17)18(25)20-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,20,25)(H2,21,22,23,24)

InChI Key

SJENLIBEQQUQFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

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